molecular formula C7H5Cl2N3 B1448611 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1803608-25-4

5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1448611
CAS No.: 1803608-25-4
M. Wt: 202.04 g/mol
InChI Key: SVNAAFMIZCAQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine ( 1803608-25-4) is a valuable dichlorinated heterocyclic building block in medicinal chemistry. Its molecular formula is C7H5Cl2N3, with a molecular weight of 202.04 g/mol. This compound is part of the pyrazolopyridine family, fused ring systems known for their structural resemblance to purine bases, which contributes to their diverse biological activity and significance in drug discovery . The scaffold serves as a key intermediate for synthesizing novel small-molecule inhibitors. Research highlights the 1-methyl-1H-pyrazolo[4,3-b]pyridine core as a promising scaffold for developing potent inhibitors targeting the PD-1/PD-L1 interaction, a prominent pathway in cancer immunotherapy . These small-molecule inhibitors can block the PD-1/PD-L1 protein-protein interaction, thereby reactivating the immune response against tumor cells. Furthermore, pyrazolo[4,3-b]pyridine derivatives have been investigated as potential inhibitors for various kinases, including the oncoprotein c-Met (HGFR), interleukin-2 inducible T-cell kinase (ITK), and cyclin-dependent kinases (CDKs) . The specific chlorine substitutions at the 5 and 7 positions of the ring system make this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allowing researchers to explore a wide structure-activity relationship (SAR). Handling and Storage: Store at 2-8°C . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,7-dichloro-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNAAFMIZCAQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The preparation method generally follows these stages:

  • Formation of the pyrazolo[4,3-b]pyridine core.
  • Introduction of chloro substituents at the 5 and 7 positions.
  • Methylation at the N-1 position of the pyrazole ring.

Preparation of Intermediates

A key intermediate often used in the synthesis of pyrazolo[4,3-b]pyridine derivatives is 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester or related halogenated esters. These intermediates can be prepared via diazotization reactions involving sodium nitrite under acidic conditions, which proceed under mild reaction temperatures (around 0 to 5 °C) and yield high purity products with yields exceeding 90%.

Chlorination Step

Detailed Preparation Method Example

A representative preparation method based on patent literature and related pyrazolo[4,3-b]pyridine syntheses is as follows:

Step Reagents & Conditions Description Yield (%)
1. Formation of pyrazolo[4,3-b]pyridine intermediate Starting from 3-aminopyridine derivatives and β-ketoesters under condensation and cyclization conditions Formation of core heterocycle 85-90
2. Diazotization and halogenation Sodium nitrite in dilute sulfuric acid at 0-5 °C, followed by treatment with chlorine source Introduction of chloro substituents at desired positions >90
3. Methylation Methyl iodide with base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) N-1 methylation 80-85
4. Purification Recrystallization or chromatography Isolation of pure compound -

This method emphasizes mild reaction conditions, operational simplicity, and high yields. The use of sodium nitrite and acidic medium for diazotization is a critical step for introducing substituents with high regioselectivity and purity.

Alternative Approaches and Industrial Considerations

Halogen Exchange and Protection

In some synthetic routes, halogen exchange reactions are employed starting from 5-bromo or 7-bromo pyrazolopyridines, which are converted to the corresponding dichloro derivatives using halogen exchange reagents under controlled conditions. Protection of sensitive groups during these steps may involve PMB-Cl (p-methoxybenzyl chloride) to afford key intermediates.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale (Reported) Notes
Reaction Temperature 0 to 5 °C (diazotization) Controlled, often 0-10 °C Low temperature favors selectivity
Solvent Dilute sulfuric acid, DMF for methylation Similar, with solvent recycling Solvent choice affects yield and purity
Halogen Source Sodium nitrite + chlorine source NCS, Cl2 gas, or halogen exchange reagents Choice depends on scale and cost
Methylating Agent Methyl iodide, dimethyl sulfate Methyl iodide preferred for purity Safety and handling considered
Yield 80-90% per step Comparable or improved with optimization High yield critical for cost efficiency
Purification Recrystallization, chromatography Crystallization and filtration Industrial methods favor crystallization

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, certain pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of protein kinases associated with cancer progression .

2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

3. Central Nervous System Disorders
There is emerging evidence suggesting that this compound may have neuroprotective effects. Preclinical studies have explored its potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, focusing on its ability to modulate neurotransmitter systems and reduce oxidative stress .

Agrochemicals

This compound has been investigated for use in agricultural applications as a pesticide or herbicide. Its efficacy against various pests and weeds has been documented in field trials, where it demonstrated significant activity while maintaining a favorable safety profile for non-target organisms. The compound's mechanism often involves disrupting specific biochemical pathways critical for pest survival .

Materials Science

In materials science, this compound is being explored for its potential use in developing new polymers and materials with enhanced properties. The incorporation of pyrazolo[4,3-b]pyridine moieties into polymer matrices can impart desirable characteristics such as thermal stability and chemical resistance, making them suitable for various industrial applications .

Case Studies

Study Application Findings
Study on anticancer activityMedicinal ChemistryInhibition of cancer cell proliferation through kinase inhibition .
Anti-inflammatory researchMedicinal ChemistryReduction in pro-inflammatory cytokine levels .
Neuroprotective effectsCentral Nervous System DisordersModulation of neurotransmitter systems in neurodegenerative models .
Field trialsAgrochemicalsEffective pest control with minimal impact on non-target species .
Polymer developmentMaterials ScienceEnhanced thermal stability and chemical resistance .

Mechanism of Action

The mechanism by which 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would vary based on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine C₆H₄Cl₂N₄ 203.03 Cl (5,7), CH₃ (1) Potential kinase inhibitor; high halogen reactivity
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine C₆H₃Br₂N₃ 276.92 Br (5,7) Research use; bromine enhances π-stacking in materials
5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine C₆H₂Br₂ClN₃ 311.36 Br (5,7), Cl (3) Trihalogenated variant; increased steric hindrance
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine C₇H₅Cl₂N₃ 202.04 Cl (5,7), CH₃ (1); imidazole core Enhanced basicity due to imidazole nitrogen
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate C₈H₆Cl₂N₄O₂ 261.06 Cl (5,7), COOEt (3); pyrimidine core Ester group improves solubility for synthetic intermediates

Halogen-Substituted Analogs

  • 5,7-Dibromo Derivatives : Bromine’s larger atomic radius compared to chlorine increases steric bulk and polarizability, favoring interactions in aromatic stacking (e.g., in organic electronics) . However, brominated analogs may exhibit lower metabolic stability in biological systems due to weaker C-Br bonds.
  • Trihalogenated Variants : The addition of a third halogen (e.g., 3-chloro in 5,7-dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine) introduces steric and electronic effects that could modulate binding affinity in enzyme inhibition .

Core Heterocycle Modifications

  • Imidazo[4,5-b]pyridine vs. Pyrazolo[4,3-b]pyridine : Replacing the pyrazole ring with imidazole (as in 5,7-dichloro-1-methyl-1H-imidazo[4,5-b]pyridine) introduces an additional basic nitrogen, altering solubility and hydrogen-bonding capacity .
  • Pyrimidine vs.

Functional Group Variations

  • Ester Derivatives : The ethyl ester in ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate improves solubility in organic solvents, making it a versatile intermediate for further functionalization .

Biological Activity

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6_6H4_4Cl2_2N4_4
  • Molecular Weight : 203.03 g/mol
  • CAS Number : 939979-32-5

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways:

  • PDE1 Inhibition : This compound has been identified as a phosphodiesterase type 1 (PDE1) inhibitor. PDE1 enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are important for various signaling pathways related to neurodegenerative diseases .
  • Antitumor Activity : In xenograft models, compounds from the pyrazolo series have demonstrated significant antitumor efficacy. For instance, derivatives similar to this compound showed reduced tumor growth in models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) .
  • Inhibition of Kinases : The compound has shown inhibitory effects on kinases such as Pim-1 and Pim-2, which are implicated in cell proliferation and survival. The IC50_{50} values for these interactions suggest potent activity at low concentrations .

Biological Activity Data

The following table summarizes the biological activities and related IC50_{50} values reported for this compound and its derivatives:

Biological Activity Target IC50_{50} Value (nM) Reference
Inhibition of Pim-1 kinasePim-113
Inhibition of Pim-2 kinasePim-210
Antitumor efficacyVarious cancer cell lines<100
PDE1 inhibitionPDE1Not specified

Case Study 1: Antitumor Effects in Xenograft Models

In a study evaluating the antitumor effects of pyrazolo derivatives including this compound, researchers found that these compounds significantly inhibited tumor growth in xenograft models without causing notable toxicity to normal tissues. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of this compound through its action as a PDE1 inhibitor. It was shown to enhance cyclic AMP levels in neuronal cells, leading to improved survival rates under stress conditions mimicking neurodegeneration. This suggests potential therapeutic applications in treating diseases like Alzheimer's .

Q & A

Q. What are the preferred synthetic routes for 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions using heterocyclic amines or α-halo carbonyl compounds. For example, sodium ethoxide-mediated reactions with α-halo carbonyl derivatives (e.g., methyl iodide) under reflux conditions yield the pyrazolo[4,3-b]pyridine scaffold. Optimization of solvent (e.g., THF or dioxane), temperature (0°C to rt), and stoichiometry of reagents is critical to achieving yields >70% . Elemental analysis and spectral data (¹H NMR, IR) are essential for confirming structural integrity .

Q. How is the structural characterization of this compound validated?

Characterization relies on a combination of techniques:

  • Elemental analysis for empirical formula verification.
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 1, chlorine atoms at positions 5 and 7).
  • Mass spectrometry (MS) for molecular weight confirmation (203.03 g/mol) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What solvents and catalysts are optimal for functionalizing the pyrazolo[4,3-b]pyridine core?

Polar aprotic solvents (DMF, DMSO) and palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For halogenation or methylation, sodium hydride (NaH) and methyl iodide in THF at 0°C–rt are recommended .

Advanced Research Questions

Q. How does structural modification at positions 3 and 5 influence bioactivity in pyrazolo[4,3-b]pyridine derivatives?

Substituents at position 3 (e.g., sulfonamides) enhance binding affinity to kinase targets like c-Met, while chlorine at position 5 improves metabolic stability. For example, 1-sulfonylpyrazolo[4,3-b]pyridines show IC₅₀ values <100 nM against c-Met in enzymatic assays . Computational docking studies (e.g., AutoDock Vina) can predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) vs. recrystallization (ethanol/water).
  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% impacts cross-coupling efficiency.
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

Q. How can this compound serve as a precursor for antiviral agents?

The dichloro scaffold is a key intermediate for synthesizing pyrrolo[2,3-b]pyridine derivatives. For example, coupling with pyrrolidine derivatives via Buchwald-Hartwig amination yields compounds with EC₅₀ values <1 µM against HIV-1 in vitro . Bioactivity is validated through plaque reduction assays and RT-PCR for viral load quantification .

Q. What analytical methods are used to assess purity in pharmacological studies?

  • HPLC-UV/HRMS : Purity >95% is required for in vivo studies.
  • Residual solvent analysis (GC-MS) : Ensures compliance with ICH Q3C guidelines.
  • Thermogravimetric analysis (TGA) : Detects hydrate formation, which may affect solubility .

Q. How do electronic effects of substituents impact the compound’s reactivity in nucleophilic aromatic substitution?

Chlorine’s electron-withdrawing nature activates the pyridine ring for substitution at positions 5 and 7. For example, treatment with K₂CO₃ and benzylamine in DMF at 80°C replaces chlorine with amine groups, enabling diversification into analogs with improved pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.